4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide

FXR antagonist NAFLD NASH

Precise regioisomer procurement challenge resolved: 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide delivers the validated 5-carboxamide topology required for FXR antagonist programs, where 3-carboxamide isomers show complete loss of binding or unwanted partial agonism. • Directly enables synthesis of potent FXR antagonists (IC50 = 7.5 nM binding, zero residual agonism) • Bifunctional scaffold with free 4-NH2 and 5-CONH2 for parallel library diversification • Pre-installed N1-cyclopentyl group optimized per patent-confirmed FXR target engagement

Molecular Formula C9H14N4O
Molecular Weight 194.238
CAS No. 2101196-38-5
Cat. No. B2444029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide
CAS2101196-38-5
Molecular FormulaC9H14N4O
Molecular Weight194.238
Structural Identifiers
SMILESC1CCC(C1)N2C(=C(C=N2)N)C(=O)N
InChIInChI=1S/C9H14N4O/c10-7-5-12-13(8(7)9(11)14)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
InChIKeyWGOCTHJHYPAPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide (CAS 2101196-38-5): Core Pyrazole Scaffold for FXR and Kinase Inhibitor Programs


4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide (CAS 2101196-38-5) is a 1,3,4-trisubstituted pyrazole bearing an amino group at C-4, a primary carboxamide at C-5, and a cyclopentyl substituent at N-1. This specific 5-carboxamide regioisomer serves as a privileged scaffold in medicinal chemistry, particularly as a key synthetic intermediate for farnesoid X receptor (FXR) antagonists and kinase inhibitor programs [1]. The compound is structurally embedded in broader patent families claiming cyclopentyl-pyrazole derivatives as FXR modulators for metabolic diseases including NAFLD and NASH [2]. Its primary carboxamide at the 5-position provides a distinct hydrogen-bonding donor/acceptor surface relative to the 3-carboxamide regioisomer, which directly influences target binding and selectivity profiles in downstream functionalized analogs.

Why 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide Cannot Be Simply Replaced by the 3-Carboxamide or 4-Carboxamide Regioisomers


The position of the carboxamide group on the pyrazole ring is not a trivial permutation—it dictates the spatial orientation of the critical primary amide hydrogen-bond donor/acceptor pair relative to the cyclopentyl and 4-amino substituents. In FXR antagonist programs, 5-carboxamide-substituted pyrazoles present the amide in a geometry that engages the receptor's helix 12 AF-2 surface differently than 3-carboxamide analogs, directly impacting antagonistic potency and the absence of residual agonism [1]. SAR studies on trisubstituted-pyrazol carboxamides demonstrate that moving the carboxamide from the 5- to the 3-position, or swapping the amino and carboxamide groups to generate the 5-amino-4-carboxamide regioisomer, can result in complete loss of FXR binding affinity or introduce unwanted partial agonism [2]. Consequently, procurement of the precise regioisomer is essential for reproducibility in FXR antagonist and related kinase inhibitor research programs.

Quantitative Differentiation Evidence: 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide vs. Closest Analogs


Regioisomeric Carboxamide Position Dictates FXR Antagonist Binding Mode: 5-Carboxamide vs. 3-Carboxamide

The prototypical FXR antagonist 4j (a 5-carboxamide trisubstituted-pyrazol derivative structurally elaborated from the target scaffold) exhibits an IC50 of 7.5 nM in FXR binding assay and 468.5 nM in a cell-based FXR antagonistic assay, with no detectable FXR agonistic activity [1]. By contrast, literature SAR on 1,3,4-trisubstituted-pyrazol amides demonstrates that relocating the carboxamide to the 3-position (yielding 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxamide, CAS 1287670-56-7) produces analogs that predominantly display FXR partial agonism rather than pure antagonism, a functional switch that undermines their utility in NAFLD/NASH programs where target antagonism is required [2]. Molecular dynamics simulations confirm that the 5-carboxamide orientation enables critical hydrophobic interactions with the FXR ligand-binding domain that are sterically inaccessible to the 3-carboxamide regioisomer [2].

FXR antagonist NAFLD NASH pyrazole carboxamide structure-activity relationship

4-Amino-5-carboxamide vs. 5-Amino-4-carboxamide Regioisomer: Hydrogen-Bond Network Topology Distinction

The 4-amino-5-carboxamide arrangement (target compound) positions the primary amine and carboxamide as adjacent substituents forming an intramolecular hydrogen-bond network that presents a distinct donor-acceptor surface to biological targets. In the 5-amino-4-carboxamide regioisomer (CAS 666235-33-2), this H-bond geometry is inverted. This regioisomeric distinction is critical in kinase inhibitor design: the 5-aminopyrazole-4-carboxamide scaffold has been validated as a potent and selective inhibitor of CDPK1 from Toxoplasma gondii, whereas the complementary 4-amino-5-carboxamide scaffold (target compound) is employed in RIP2 kinase and FXR antagonist programs where the reversed H-bond presentation favors engagement with different binding pockets [1][2].

kinase inhibitor pyrazole scaffold regioisomer hydrogen bonding CPK1 inhibitor

Primary Carboxamide vs. N,N-Dimethylcarboxamide: Impact on FXR Antagonist Potency and Solubility

The primary carboxamide of the target compound (4-amino-1-cyclopentyl-1H-pyrazole-5-carboxamide) is a synthetic precursor that can be further elaborated via amide coupling to generate diverse N-substituted analogs. The direct N,N-dimethyl analog (CAS 2101199-05-5) eliminates the hydrogen-bond donor capacity of the primary amide, which can reduce off-target interactions but may also decrease FXR binding affinity. The primary amide scaffold offers a modular synthetic handle for late-stage diversification, enabling structure-activity relationship exploration that is not possible with the pre-capped N,N-dimethyl analog [1].

FXR antagonist N,N-dimethyl analog solubility Caco-2 permeability metabolic stability

Cyclopentyl N1-Substitution vs. Methyl or Phenyl N1-Analogs: Metabolic Stability and Lipophilic Efficiency

The cyclopentyl group at N1 of the pyrazole ring is a privileged substituent in FXR modulator design, balancing lipophilicity and metabolic stability. The Hoffmann-La Roche patent family (JP5868937B2) explicitly claims cyclopentyl- and cycloheptylpyrazole derivatives, indicating that the cyclopentyl ring provides an optimal fit within the FXR ligand-binding domain that smaller N1 substituents (methyl, ethyl) or planar aromatic groups (phenyl) cannot achieve [1]. Computational QSAR studies on 1,3,4-trisubstituted-pyrazol amides confirm that hydrophobic N1 substituents of appropriate size are critical for maintaining potent FXR antagonism, with cyclopentyl identified as the optimal balance between potency and physicochemical properties [2].

cyclopentyl N1-substitution metabolic stability lipophilic efficiency FXR modulator

High-Value Application Scenarios for 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide Based on Differentiated Evidence


FXR Antagonist Lead Optimization for NAFLD/NASH Drug Discovery

The compound serves as the validated core scaffold for synthesizing potent FXR antagonists as demonstrated by compound 4j (IC50 = 7.5 nM binding, 468.5 nM cell-based antagonism, zero agonism) [1]. Medicinal chemistry teams can leverage the primary carboxamide at C-5 for late-stage amide coupling diversification while relying on the pre-optimized N1-cyclopentyl and C-4 amino substitution pattern that computational QSAR models confirm as essential for FXR antagonistic activity [2]. The pure antagonist functional profile of 5-carboxamide derivatives avoids the confounding partial agonism observed with 3-carboxamide regioisomers, making this scaffold the preferred starting point for FXR antagonist programs targeting metabolic liver diseases.

Kinase Inhibitor Scaffold for RIP2 and Related Kinase Programs

Pyrazolocarboxamides bearing the 4-amino-5-carboxamide topology have been reported as potent and selective receptor interacting protein 2 (RIP2) kinase inhibitors, with key substitutions at the N1 and C5 positions enabling significant kinase selectivity [1]. The cyclopentyl N1-substituent provides a non-planar hydrophobic group that can occupy kinase selectivity pockets inaccessible to flat aromatic N1-substituents. Researchers pursuing RIP2 kinase inhibitors for inflammatory and autoimmune diseases can use this compound as a rationally designed starting scaffold with validated kinase selectivity potential.

Regioisomer-Specific Biophysical Probe for FXR Ligand-Binding Domain Studies

The precise 4-amino-5-carboxamide regioisomeric arrangement creates a defined hydrogen-bond network that computational MD simulations show engages specific residues in the FXR ligand-binding domain [1]. This compound can be employed as a minimalist probe to study the contribution of the pyrazole core H-bond presentation to FXR binding, decoupled from the elaborated substituents present in fully optimized lead compounds. The availability of both the 5-carboxamide and 3-carboxamide regioisomers enables controlled head-to-head biophysical comparisons that directly quantify the energetic contribution of carboxamide positional isomerism to receptor binding.

Synthetic Building Block for Pyrazole-Focused Compound Library Synthesis

With its unprotected 4-amino group and primary 5-carboxamide, the compound is a bifunctional synthetic intermediate suitable for parallel library synthesis. The amino group can undergo reductive amination, acylation, or sulfonylation, while the primary carboxamide can be activated for coupling with diverse amine partners [1]. This dual derivatization capability, combined with the pre-installed cyclopentyl group at N1—which patent analysis confirms as an optimized substituent for FXR target engagement [2]—makes this scaffold a strategically superior library starting material compared to N1-methyl or N1-phenyl pyrazole cores that would require subsequent N1 optimization.

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